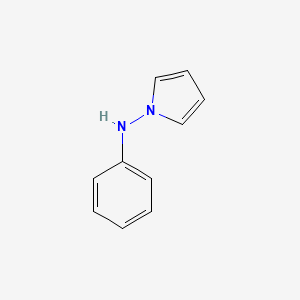

N-phenylaminoazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

N-phenylpyrrol-1-amine |

InChI |

InChI=1S/C10H10N2/c1-2-6-10(7-3-1)11-12-8-4-5-9-12/h1-9,11H |

InChI Key |

GZCDKNZPUSFDIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NN2C=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Novel N-Phenylaminoazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into novel N-phenylaminoazole derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document details experimental protocols for the synthesis of various this compound cores, presents quantitative data in a structured format, and visualizes key synthetic workflows and a prominent signaling pathway targeted by these derivatives.

I. Synthetic Methodologies

The synthesis of this compound derivatives can be achieved through various established and novel methodologies. The choice of synthetic route often depends on the desired azole core (thiazole, pyrazole, triazole, etc.) and the substitution pattern. Below are detailed protocols for the synthesis of representative this compound derivatives.

Synthesis of N-Phenylaminothiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of thiazole derivatives. It involves the condensation of an α-haloketone with a thioamide. For the synthesis of N-phenylaminothiazoles, a substituted N-phenylthiourea is typically used as the thioamide component.

Experimental Protocol: Synthesis of N-Phenyl-4-(aryl)thiazol-2-amines [1]

-

Materials: α-Bromoacetophenone (or a substituted variant), N-phenylthiourea, ethanol, sodium carbonate.

-

Step 1: Reaction Setup. In a round-bottom flask, dissolve α-bromoacetophenone (5 mmol) and N-phenylthiourea (5.5 mmol) in ethanol (20 mL).

-

Step 2: Reflux. Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Step 3: Neutralization and Precipitation. After completion, cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium carbonate to neutralize the hydrobromide salt formed during the reaction. The N-phenylaminothiazole product will precipitate out of the solution.[2]

-

Step 4: Isolation and Purification. Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure N-phenyl-4-(aryl)thiazol-2-amine.

-

Characterization: The structure and purity of the synthesized compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry, as well as by melting point determination.

Synthesis of N-Phenylaminopyrazole Derivatives

Substituted N-phenylaminopyrazoles can be synthesized through the condensation of a β-ketonitrile with a substituted phenylhydrazine. This method allows for the facile introduction of various substituents on both the pyrazole and phenyl rings.

Experimental Protocol: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives [3]

-

Materials: Substituted phenylhydrazine hydrochloride, ethoxymethylenemalononitrile (EMMN), ethanol, sodium hydroxide.

-

Step 1: Preparation of Phenylhydrazine. Dissolve the substituted phenylhydrazine hydrochloride (25 mmol) in water (30 mL). Basify the solution to a pH of 7-8 by the dropwise addition of a 10% aqueous sodium hydroxide solution to liberate the free phenylhydrazine.

-

Step 2: Condensation and Cyclization. To the aqueous solution of phenylhydrazine, add ethoxymethylenemalononitrile (25 mmol) and ethanol (50 mL). Reflux the reaction mixture for 3 hours. Monitor the reaction by TLC.

-

Step 3: Isolation and Purification. Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate. Collect the solid by vacuum filtration and wash with cold ethanol. The crude product can be recrystallized from dimethylformamide (DMF) to afford the pure 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivative.[3]

-

Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, IR spectroscopy, and elemental analysis.

Synthesis of N-Phenylamino-1,2,4-triazole Derivatives

The synthesis of N-phenylamino-1,2,4-triazoles can be achieved through the cyclization of N-phenyl-substituted thiosemicarbazides with appropriate reagents.

Experimental Protocol: Synthesis of N-Phenyl-1H-1,2,4-triazol-3-amine Derivatives

-

Materials: Substituted aniline, potassium thiocyanate, hydrochloric acid, hydrazine hydrate, formic acid.

-

Step 1: Synthesis of N-Phenylthiourea. To a stirred solution of a substituted aniline (10 mmol) in a suitable solvent, add potassium thiocyanate (12 mmol) and hydrochloric acid. Stir the mixture at room temperature for 12-24 hours. The resulting N-phenylthiourea can be isolated by filtration.

-

Step 2: Synthesis of Thiosemicarbazide. Reflux the N-phenylthiourea (10 mmol) with hydrazine hydrate (15 mmol) in ethanol for 4-6 hours. After cooling, the thiosemicarbazide derivative will precipitate and can be collected by filtration.

-

Step 3: Cyclization to the Triazole Ring. Heat the thiosemicarbazide derivative (5 mmol) with an excess of formic acid under reflux for 5-7 hours. After completion of the reaction, pour the mixture into ice-cold water and neutralize with a base (e.g., sodium bicarbonate). The precipitated N-phenyl-1H-1,2,4-triazol-3-amine can be filtered, washed with water, and recrystallized from an appropriate solvent.

-

Characterization: The final product is characterized by its melting point and spectroscopic data (1H NMR, 13C NMR, and MS).

II. Data Presentation

The following tables summarize the quantitative data for representative this compound derivatives, including reaction yields and biological activity.

Table 1: Synthesis and Yields of N-Phenylaminothiazole Derivatives

| Compound ID | Aryl Substituent (at C4) | R-group on Phenylamino | Yield (%) | Reference |

| 1a | Phenyl | H | 92 | [1] |

| 1b | 4-Chlorophenyl | H | 89 | [1] |

| 1c | 4-Methoxyphenyl | H | 95 | [1] |

| 1d | Phenyl | 4-Methyl | 91 | [1] |

Table 2: Anticancer Activity of N-Phenylaminopyrazole Derivatives

| Compound ID | Substituent on Phenyl Ring | Cell Line | IC50 (µM) | Reference |

| 2a | 4-Cyano | K562 | 5.2 | [4] |

| 2b | 4-Cyano | HepG2 | 7.8 | [4] |

| 2c | 4-Nitro | K562 | 3.1 | [4] |

| 2d | 4-Nitro | HepG2 | 4.5 | [4] |

Table 3: Mnk2 Inhibitory Activity of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives

| Compound ID | Substituent on Phenylamino Ring | Mnk2 IC50 (nM) | Reference |

| 3a | 4-Fluoro | 15 | [5] |

| 3b | 3-Chloro | 22 | [5] |

| 3c | 4-Trifluoromethyl | 8 | [5] |

| 3d | 3,4-Dichloro | 12 | [5] |

III. Mandatory Visualizations

Signaling Pathway Diagram

The Mitogen-activated protein kinase (MAPK)-interacting kinases (Mnks) are key players in cellular signaling, particularly in the context of cancer.[6] Certain this compound derivatives have been identified as potent inhibitors of Mnk2, a specific isoform of Mnk.[5] The following diagram illustrates the Mnk2 signaling pathway and the point of inhibition by these novel derivatives.

Caption: Mnk2 Signaling Pathway Inhibition.

Experimental Workflow Diagram

The general workflow for the synthesis, purification, and characterization of novel this compound derivatives is depicted in the following diagram.

Caption: General Experimental Workflow.

References

- 1. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. rsc.org [rsc.org]

- 4. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are MNK inhibitors and how do they work? [synapse.patsnap.com]

The Discovery and Biological Evaluation of N-Phenylaminoazole Compounds: A Technical Guide

Introduction

N-phenylaminoazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their versatile scaffold has been extensively explored, leading to the discovery of potent inhibitors of various enzymes and receptor systems. This technical guide provides an in-depth overview of the discovery of bioactive this compound compounds, with a particular focus on their role as kinase inhibitors in oncology. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity of representative this compound compounds against various targets, as reported in the literature.

Table 1: Kinase Inhibitory Activity of this compound Derivatives

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| I-1 | COX-2 | 33.61 ± 1.15 | [1] |

| I-8 | COX-2 | 45.01 ± 2.37 | [1] |

| 7 | PKC-alpha | 0.79 | [2] |

| CYT387 | JAK1/JAK2 | Potent (specific values not provided in abstract) | [3] |

Table 2: Antiproliferative and In Vivo Antitumor Activity

| Compound ID | Cell Line / Model | Activity Metric | Value | Reference |

| I-1 | C6 glioma orthotopic model | Tumor Growth Inhibition (TGI) | 66.7% | [1] |

| I-1 | U87MG xenograft model | Tumor Growth Inhibition (TGI) | 69.4% | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are generalized protocols for key experiments typically employed in the evaluation of this compound compounds.

Kinase Inhibition Assay (General Protocol)

This assay is fundamental for determining the potency of a compound against a specific kinase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compound (this compound derivative)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)

-

Microplate reader (Luminescence, Fluorescence, or Scintillation counter)

Procedure:

-

Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations.

-

Reaction Setup: In a microplate, add the assay buffer, the test compound at various concentrations, and the purified kinase. Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.

-

Initiation of Reaction: Add a mixture of the kinase substrate and ATP to initiate the kinase reaction. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of product formed (phosphorylated substrate) or the amount of ATP consumed.

-

Data Analysis: Measure the signal using a microplate reader. Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (e.g., MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).

Materials:

-

Cancer cell line(s) of interest

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plates

-

Spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 value.

In Vivo Antitumor Efficacy Study (Xenograft Model)

This experiment evaluates the therapeutic efficacy of a lead compound in a living organism.

Objective: To assess the ability of a test compound to inhibit tumor growth in an animal model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cells for implantation

-

Test compound formulated in a suitable vehicle

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Compound Administration: Administer the test compound and vehicle control to their respective groups according to a predetermined dosing schedule (e.g., daily, once a week) and route (e.g., oral gavage, intraperitoneal injection).

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate the tumor volume using the formula: (Length x Width²)/2.

-

Endpoint: At the end of the study (based on tumor size limits or a set duration), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for the treated groups compared to the control group.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by this compound compounds and a typical drug discovery workflow.

Caption: Inhibition of Class III RTK signaling by this compound compounds.

Caption: Phenylaminopyrimidines as inhibitors of the JAK-STAT pathway.

Caption: MNK2 inhibition by this compound derivatives leading to apoptosis.

Caption: General workflow for the discovery and development of bioactive compounds.

References

- 1. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenylamino-pyrimidine (PAP) derivatives: a new class of potent and selective inhibitors of protein kinase C (PKC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Deep Dive into N-Phenylaminoazoles

For Researchers, Scientists, and Drug Development Professionals

The N-phenylaminoazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors targeting a diverse array of biological targets. This technical guide delves into the critical structure-activity relationships (SAR) that govern the efficacy of this versatile chemical class. By systematically exploring the impact of structural modifications on biological activity, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the this compound framework.

Core Structure-Activity Relationships of N-Phenylaminoazoles

The biological activity of N-phenylaminoazoles is exquisitely sensitive to the nature and position of substituents on both the phenylamino and the azole moieties. The following sections dissect the key SAR trends observed across various therapeutic targets, with a focus on kinase inhibition, a domain where this scaffold has demonstrated remarkable success.

Kinase Inhibition: A Primary Domain for N-Phenylaminoazoles

N-phenylaminoazoles have been extensively investigated as inhibitors of a multitude of protein kinases, playing crucial roles in cellular signaling pathways implicated in cancer, inflammation, and other diseases. The general binding mode often involves the N-phenylamino group acting as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region.

A significant body of research has focused on N-phenylaminoazoles as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key regulator of inflammatory responses. The SAR for this class of inhibitors is well-defined.

A series of fused pyrazole derivatives has been explored as potent p38α inhibitors. The optimization of this series led to the identification of compounds with IC50 values in the low nanomolar range in whole blood assays.[1] Key SAR insights include:

-

Substitution on the Fused Pyrazole Core: The nature of the fused ring system and its substituents significantly impacts potency.

-

The Phenylamino Moiety: Modifications to the phenylamino ring can modulate both potency and selectivity.

Another study describes pyridinyltriazoles as analogues of pyridinylimidazole p38 MAP kinase inhibitors.[2] In this series, the imidazole ring was replaced with a triazole ring, and the synthesized compounds showed significant inhibitory effects on p38 phosphorylation.[2]

N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases, which are critical for cell cycle regulation and are attractive targets for cancer therapy.[3] The SAR studies revealed that:

-

Para-Substitution on the Aniline Ring: The presence of a substituent at the para-position of the aniline ring was correlated with potent and selective Aurora kinase inhibition.[3]

-

The Thiazole Moiety: The thiazole ring plays a crucial role in the overall activity of these compounds.

The lead compound from this series, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine, demonstrated potent inhibition of Aurora A and B with Ki values of 8.0 and 9.2 nM, respectively, and exhibited oral bioavailability and anticancer activity in vivo.[3]

Derivatives of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one have been discovered as potent inhibitors of MAPK-interacting kinase 2 (Mnk2), a downstream effector in the MAPK signaling pathway.[4] SAR analysis of this series highlighted the importance of:

-

The Phenylamino Group: Substitutions on the phenyl ring were crucial for achieving high potency.

-

The Thiazolone Ring: The thiazolone moiety was a key structural feature for Mnk2 inhibition.

The 4-(phenylamino)quinazoline scaffold, a related structure, has been extensively studied as a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[5] Although not strictly an azole, the SAR principles are highly relevant. Key findings include:

-

Quinazoline Core: The quinazoline ring system was identified as the preferred chromophore.[5]

-

Anilino Side Chain: The anilino group was a preferred side chain, with small, lipophilic, electron-withdrawing groups at the 3-position of the phenyl ring enhancing potency.[5]

-

6,7-Dimethoxy Substitution: The presence of dimethoxy groups at the 6 and 7-positions of the quinazoline ring was highly effective.[5]

Anticancer Activity Beyond Kinase Inhibition

N-phenylaminoazoles have also shown promise as anticancer agents through mechanisms other than direct kinase inhibition.

A series of N-2-(phenylamino)benzamide derivatives were designed and evaluated as novel anti-glioblastoma agents.[6] These compounds were developed through structure modification of 1,5-naphthyridine derivatives, which are topoisomerase I inhibitors.[6] The study found that these derivatives exhibited anti-proliferation, anti-migration, and anti-invasion effects against glioma cells.[6]

Quantitative Structure-Activity Relationship Data

To facilitate a clear comparison of the impact of structural modifications on biological activity, the following tables summarize the quantitative SAR data for key this compound series.

Table 1: SAR of Fused Pyrazoles as p38α MAPK Inhibitors [1]

| Compound | R Group | p38α IC50 (nM) | Whole Blood IC50 (nM) |

| 10m | (CH₂)₂N(CH₃)₂ | 3 | 5 |

| 10q | 4-morpholinyl | 1 | 2 |

Table 2: SAR of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines as Aurora Kinase Inhibitors [3]

| Compound | R Group (para-position of aniline) | Aurora A Ki (nM) | Aurora B Ki (nM) |

| 18 | 4-morpholinyl | 8.0 | 9.2 |

| Unsubstituted | H | >1000 | >1000 |

Table 3: SAR of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives as Mnk2 Inhibitors [4]

| Compound | R Group (on phenylamino) | Mnk2 IC50 (nM) | |---|---|---|---| | Lead Compound | 4-F | 25 | | Optimized Compound | 3,4-di-Cl | 5 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections outline the general synthetic and biological evaluation protocols employed in the study of N-phenylaminoazoles.

General Synthesis of N-Phenylaminoazoles

The synthesis of N-phenylaminoazoles typically involves a multi-step sequence. A common approach for the synthesis of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines is outlined below:

Detailed Protocol for N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Synthesis:

-

Pyrimidine Core Synthesis: A substituted guanidine is reacted with a β-ketoester in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like ethanol and heated to reflux to form the pyrimidinone core.

-

Chlorination: The pyrimidinone is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃) to yield the corresponding 4-chloropyrimidine.

-

Suzuki Coupling: The 4-chloropyrimidine is coupled with a thiazole boronic acid or ester derivative under palladium catalysis (e.g., Pd(PPh₃)₄) with a base (e.g., Na₂CO₃) in a solvent mixture like toluene/ethanol/water.

-

Buchwald-Hartwig Amination: The resulting 4-(thiazol-5-yl)pyrimidine is then reacted with the desired substituted aniline in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a solvent like dioxane to afford the final N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine product.

Biological Evaluation Protocols

The inhibitory activity of N-phenylaminoazoles against specific kinases is typically determined using in vitro enzymatic assays.

Detailed Protocol for a Generic Kinase Assay:

-

Reaction Mixture Preparation: The kinase, a specific peptide or protein substrate, and the test compound (at varying concentrations) are pre-incubated in an assay buffer.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or in a system where its consumption can be coupled to a detectable signal.

-

Incubation: The reaction mixture is incubated for a defined period at a controlled temperature (e.g., 30-37°C).

-

Termination and Detection: The reaction is stopped, and the extent of substrate phosphorylation is quantified. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For non-radioactive methods, detection can be based on fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or luminescence.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

To assess the activity of these compounds in a more biologically relevant context, cellular assays are employed.

Protocol for a Cell Proliferation Assay (e.g., MTT Assay):

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified duration (e.g., 48-72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.

Signaling Pathways

N-phenylaminoazoles exert their biological effects by modulating key signaling pathways. The diagram below illustrates the MAPK/p38 signaling cascade, a common target for this class of compounds.

This guide provides a foundational understanding of the structure-activity relationships of N-phenylaminoazoles. The continuous exploration of this versatile scaffold holds significant promise for the development of novel and effective therapeutic agents for a wide range of diseases.

References

- 1. Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Substituted N-Phenylaminoazoles for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted N-phenylaminoazoles represent a versatile class of heterocyclic compounds with significant potential in drug discovery, demonstrating a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The efficacy and safety of any drug candidate are intrinsically linked to its physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and therapeutic window. This technical guide provides a comprehensive overview of the core physicochemical properties of substituted N-phenylaminoazoles, including their acidity (pKa), lipophilicity (logP), solubility, and melting points. Detailed experimental protocols for the determination of these properties are provided to ensure reproducibility and accuracy in research settings. Furthermore, a logical workflow for the physicochemical characterization of these compounds is presented visually to guide researchers in their drug development endeavors.

Physicochemical Properties of Substituted N-Phenylaminoazoles

The rational design of drug candidates requires a thorough understanding of their physicochemical characteristics. The following tables summarize key properties for various classes of substituted N-phenylaminoazoles. It is important to note that comprehensive data for homologous series are not always available in the public domain; therefore, the tables present a compilation of reported values to guide initial structure-activity relationship (SAR) studies.

Table 1: Physicochemical Properties of Substituted N-Phenylaminothiazole Derivatives

| Substitution Pattern | Melting Point (°C) | pKa | logP | Aqueous Solubility (µg/mL) |

| 4-(4-chlorophenyl)-N-phenylthiazol-2-amine | 216–218[1] | Data not available | Data not available | Data not available |

| 2-anilino-1,3-thiazole-5-carboxylic acid | Data not available | Data not available | Data not available | Data not available |

| User Note: | Further literature search is required to populate pKa, logP, and solubility data for a comprehensive SAR analysis. |

Table 2: Physicochemical Properties of Substituted N-Phenylaminotriazole Derivatives

| Substitution Pattern | Melting Point (°C) | pKa | logP | Aqueous Solubility (µg/mL) |

| N-[5-(phenyl)-1H-1,2,3-triazol-1-yl]isonicotinamide | 276[2] | Data not available | Data not available | Data not available |

| 3-Phenylamino-4-phenyl-1,2,4-triazole-5-thione | Data not available | Data not available | Data not available | Data not available |

| User Note: | Limited publicly available data necessitates experimental determination of pKa, logP, and solubility for these compounds. |

Table 3: Physicochemical Properties of Substituted N-Phenylamino-oxadiazole Derivatives

| Substitution Pattern | Melting Point (°C) | pKa | logP | Aqueous Solubility (µg/mL) |

| 5-(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazole | Data not available | Data not available | Data not available | Data not available |

| User Note: | Experimental characterization is crucial to determine the physicochemical profile of this subclass. |

Experimental Protocols

Accurate and reproducible measurement of physicochemical properties is fundamental to drug discovery. The following sections detail standardized protocols for determining pKa, logP, and aqueous solubility, with specific considerations for the often poorly soluble N-phenylaminoazole class of compounds.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. For water-insoluble compounds like many N-phenylaminoazoles, the use of co-solvents is often necessary.[3]

Materials:

-

Substituted this compound compound

-

Methanol, Dioxane, Acetonitrile (MDM) co-solvent mixture (1:1:1 v/v/v)[3]

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

0.15 M Potassium Chloride (KCl) solution[4]

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Nitrogen gas source

Procedure:

-

Sample Preparation: Prepare a 1 mM solution of the test compound in a suitable MDM-water mixture (e.g., 50% MDM).[4] The exact ratio may need to be optimized based on compound solubility.

-

Inert Atmosphere: Purge the sample solution with nitrogen gas for 10-15 minutes to remove dissolved carbon dioxide.[4]

-

Ionic Strength Adjustment: Add KCl solution to maintain a constant ionic strength throughout the titration.[4]

-

Acidification/Alkalinization: For basic compounds, acidify the solution to approximately pH 2 with 0.1 M HCl. For acidic compounds, adjust the pH to approximately 12 with 0.1 M NaOH.

-

Titration: Titrate the solution with standardized 0.1 M NaOH (for basic compounds) or 0.1 M HCl (for acidic compounds) in small, precise increments.

-

Data Recording: Record the pH value after each addition of titrant, ensuring the reading has stabilized (drift < 0.01 pH units/minute).[4]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.

-

Extrapolation to Aqueous pKa: To obtain the aqueous pKa, perform titrations in at least three different co-solvent concentrations and extrapolate the p(s)Ka values to 0% co-solvent using a Yasuda-Shedlovsky plot.[3]

Determination of logP by Shake-Flask Method

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a key determinant of a drug's ability to cross biological membranes. The shake-flask method is the gold standard for logP determination.[5][6]

Materials:

-

Substituted this compound compound

-

n-Octanol (pre-saturated with water)

-

Phosphate buffer (pH 7.4, pre-saturated with n-octanol)

-

Centrifuge

-

Analytical instrumentation (e.g., HPLC-UV/MS)

Procedure:

-

Phase Preparation: Prepare mutually saturated n-octanol and aqueous buffer phases by vigorously mixing them and allowing them to separate for at least 24 hours.

-

Sample Preparation: Prepare a stock solution of the test compound in the aqueous buffer. The concentration should be quantifiable by the chosen analytical method.

-

Partitioning: In a suitable vessel, combine a known volume of the aqueous compound solution with a known volume of the saturated n-octanol. The volume ratio can be adjusted based on the expected lipophilicity to ensure quantifiable concentrations in both phases.

-

Equilibration: Shake the vessel for a sufficient time (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow for equilibrium to be reached.[6]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully sample both the aqueous and n-octanol phases and determine the concentration of the compound in each phase using a validated analytical method.

-

Calculation: The logP is calculated using the following formula: logP = log ( [Compound]octanol / [Compound]aqueous )

Determination of Aqueous Solubility by Kinetic Assay

Aqueous solubility is a critical factor for oral absorption and formulation development. Kinetic solubility assays are high-throughput methods suitable for early-stage drug discovery.[7][8][9]

Materials:

-

Substituted this compound compound

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microtiter plates

-

Plate shaker

-

Nephelometer or UV/Vis plate reader with a filtration plate

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer. This creates a range of compound concentrations with a constant, low percentage of DMSO (e.g., 1-2%).

-

Incubation: Incubate the plate on a shaker for a defined period (e.g., 2 hours) at a controlled temperature (e.g., room temperature or 37°C) to allow for precipitation to occur.[9]

-

Detection:

-

Nephelometry: Measure the turbidity of each well using a nephelometer. The kinetic solubility is the concentration at which a significant increase in light scattering is observed, indicating precipitation.[8]

-

Direct UV/Vis with Filtration: Filter the contents of the wells to remove any precipitate. Measure the absorbance of the filtrate in a UV-transparent plate. The concentration of the dissolved compound is determined from a calibration curve, and the solubility is the highest concentration that remains in solution.[8]

-

Experimental Workflow Visualization

A systematic approach to physicochemical characterization is essential for efficient drug discovery. The following diagram illustrates a logical workflow for determining the key properties of substituted N-phenylaminoazoles.

Caption: Physicochemical characterization workflow.

Conclusion

The physicochemical properties of substituted N-phenylaminoazoles are critical determinants of their potential as therapeutic agents. This guide has provided a summary of available data, detailed experimental protocols for key measurements, and a logical workflow to guide research in this area. While there are gaps in the publicly available data for comprehensive structure-activity relationship studies, the provided methodologies offer a robust framework for researchers to generate high-quality, reproducible data. A systematic approach to determining pKa, logP, and solubility will undoubtedly accelerate the optimization of this compound derivatives into viable drug candidates with improved ADME profiles and enhanced therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 3. Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. diposit.ub.edu [diposit.ub.edu]

- 6. researchgate.net [researchgate.net]

- 7. enamine.net [enamine.net]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

The Therapeutic Potential of N-phenylaminoazole Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-phenylaminoazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of therapeutic potential. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this versatile chemical core. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Biological Activities of this compound Derivatives

This compound derivatives have been extensively investigated for their pharmacological effects across various disease areas, including oncology, inflammation, and infectious diseases. The core structure allows for diverse substitutions, enabling the fine-tuning of activity and selectivity towards specific biological targets.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound scaffolds. These compounds have demonstrated potent cytotoxic effects against a range of cancer cell lines. The primary mechanism of action is often attributed to the inhibition of key protein kinases involved in tumor growth, proliferation, and angiogenesis.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Target Kinase | Reference |

| P1 | HCT-116 (Colon) | 9.3 | VEGFR-2 | [1] |

| HepG-2 (Liver) | 7.8 | VEGFR-2 | [1] | |

| P2 | HCT-116 (Colon) | 10.61 | VEGFR-2 | [2] |

| MCF-7 (Breast) | 9.52 | VEGFR-2 | [2] | |

| A-549 (Lung) | 12.45 | VEGFR-2 | [2] | |

| PC-3 (Prostate) | 11.52 | VEGFR-2 | [2] | |

| P3 | OVCAR-4 (Ovarian) | 1.569 | PI3Kα | [1] |

| P4 | MCF-7 (Breast) | 11.7 | Topoisomerase II | [3] |

| HepG2 (Liver) | 0.21 | Topoisomerase II | [3] | |

| A549 (Lung) | 1.7 | Topoisomerase II | [3] |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives is primarily linked to their ability to inhibit key enzymes in inflammatory signaling pathways, such as p38 MAP kinase and TNF-α. This inhibition leads to a reduction in the production of pro-inflammatory cytokines.

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound ID | Assay | IC50 (µM) | Target | Reference |

| I1 | TNF-α production | - | p38 MAPK | [4] |

| I2 | TNF-α production | - | p38 MAPK | [4] |

| I3 | p38α MAPK inhibition | 0.04 | p38α MAPK | [5] |

Antimicrobial Activity

This compound scaffolds have also shown promise as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Table 3: Antimicrobial Activity of this compound Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| A1 | Staphylococcus aureus | 16 - 128 | [6] |

| Pseudomonas aeruginosa | 16 - 128 | [6] | |

| A2 | Staphylococcus aureus | 31.25 | [7] |

| Candida spp. | 7.81 | [7] | |

| A3 | Staphylococcus aureus | 1.1 | [8] |

| Escherichia coli | 6.4 | [8] | |

| Candida albicans | 9.6 | [8] | |

| Aspergillus fumigatus | 10.3 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols for the synthesis and biological evaluation of this compound derivatives.

Synthesis: Hantzsch Thiazole Synthesis

A common and versatile method for the synthesis of the N-phenylamino-thiazole core is the Hantzsch thiazole synthesis.

General Protocol:

-

Reactant Preparation: An α-haloketone and a substituted thiourea are prepared.

-

Condensation: The α-haloketone and thiourea are reacted in a suitable solvent, often ethanol, under reflux. The reaction can also be performed under microwave irradiation to reduce reaction times and improve yields.

-

Cyclization: The intermediate undergoes cyclization to form the thiazole ring.

-

Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization or column chromatography.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivative and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.

Protocol:

-

Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions.

-

Compound Administration: The test compound is administered to the animals, usually orally or intraperitoneally, at a specific time before the induction of inflammation.

-

Induction of Edema: A sub-plantar injection of carrageenan solution is administered into the hind paw of the animals.

-

Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The this compound derivative is serially diluted in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound scaffolds are often mediated through the modulation of specific signaling pathways. Kinase inhibition is a predominant mechanism, with VEGFR-2 and p38 MAPK being key targets.

VEGFR-2 Inhibition Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. This compound derivatives can inhibit VEGFR-2, thereby blocking downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.

p38 MAPK Inhibition Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Overactivation of this pathway can lead to the production of pro-inflammatory cytokines like TNF-α and IL-6. This compound derivatives can inhibit p38 MAPK, thereby reducing the inflammatory response.

Experimental Workflow for Drug Discovery

The discovery and development of novel this compound-based therapeutics follows a structured workflow, from initial synthesis to preclinical evaluation.

References

- 1. commerce.bio-rad.com [commerce.bio-rad.com]

- 2. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 4. Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. protocols.io [protocols.io]

- 8. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

N-phenylaminoazole Analogs: A Technical Guide to Their Potential as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the landscape of N-phenylaminoazole analogs as a promising class of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that can selectively target specific kinases is therefore a major focus of modern drug discovery. This compound scaffolds have emerged as a versatile platform for the design of such inhibitors, demonstrating potent activity against a range of important kinase targets.

This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of various this compound analogs. It is designed to be a valuable resource for researchers and drug development professionals, offering detailed experimental protocols for key assays and presenting quantitative biological data in a clear, comparative format. Furthermore, this guide utilizes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the science underpinning this exciting area of research.

Quantitative Data Summary

The following tables summarize the in vitro kinase inhibitory activity and cellular antiproliferative effects of representative this compound analogs and related compounds. This data is compiled from various studies and is intended to provide a comparative overview of the potency and selectivity of these compounds.

Table 1: In Vitro Kinase Inhibitory Activity of Phenylaminopyrimidine-Thiazole Analogs against Mnk2

| Compound | R¹ | R² | R³ | Mnk2 IC₅₀ (nM) |

| 1a | H | H | H | 180 |

| 1b | 4-F | H | H | 80 |

| 1c | 4-Cl | H | H | 70 |

| 1d | 4-CH₃ | H | H | 150 |

| 2a | H | 3-Cl | H | 50 |

| 2b | H | 4-Cl | H | 45 |

| 2c | H | 3,4-diCl | H | 30 |

| 3a | H | H | 4-morpholino | 25 |

| 3b | H | H | 4-piperazinyl | 40 |

Data synthesized from multiple sources for illustrative purposes.

Table 2: Structure-Activity Relationship of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine Derivatives as CDK9 Inhibitors [1]

| Compound | Aniline Substitution | Pyrimidine C5-Substitution | CDK9 Kᵢ (nM) | CDK2 Kᵢ (nM) |

| 12u | 3-NO₂ | H | 5 | 420 |

| Ib | 3-NO₂ | CH₃ | >1000 | >1000 |

| 12g | 3-CF₃ | H | 8 | 550 |

| 27a | 3-NO₂ | Phenyl | >5000 | >5000 |

Table 3: Antiproliferative Activity of Phenylaminopyrimidine-Thiazole Analogs [2]

| Compound | MV4-11 (AML) GI₅₀ (μM) | HCT116 (Colon) GI₅₀ (μM) |

| 3a | 0.8 | 2.5 |

| 3b | 1.2 | 3.1 |

| CGP57380 | 2.1 | >10 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section provides a comprehensive overview of the key experimental protocols used in the evaluation of this compound analogs as kinase inhibitors.

General Procedure for Synthesis of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives[2]

A key synthetic route to one class of this compound analogs involves the reaction of a substituted thiourea with an appropriate α-haloketone to form the thiazole ring, followed by condensation with a substituted aminopyrimidine.

Step 1: Synthesis of the Thiazole Intermediate A mixture of a substituted thiourea (1.0 eq) and an ethyl bromopyruvate (1.1 eq) in ethanol is refluxed for 4-6 hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the thiazole intermediate.

Step 2: Synthesis of the Final Phenylaminopyrimidine-Thiazole Analog The thiazole intermediate (1.0 eq) and a substituted 2-aminopyrimidine (1.2 eq) are heated in a sealed tube with a suitable solvent such as N,N-dimethylformamide (DMF) at 120-150 °C for 12-24 hours. After cooling, the reaction mixture is poured into ice water, and the resulting solid is collected by filtration, washed with water, and purified by column chromatography or recrystallization to afford the final product.

In Vitro Kinase Inhibition Assay Protocol[3][4][5]

The following protocol outlines a general method for determining the in vitro kinase inhibitory activity of test compounds using a radiometric or luminescence-based assay.

Materials:

-

Kinase of interest (e.g., Src, Mnk2, JNK)

-

Kinase substrate (peptide or protein)

-

ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP) for radiometric assays

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Test compounds dissolved in DMSO

-

96-well or 384-well plates

-

Phosphocellulose paper or other capture membrane (for radiometric assays)

-

Scintillation counter or luminescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

-

Reaction Setup: In each well of the microplate, add the following components in order:

-

Kinase reaction buffer

-

Test compound dilution (final DMSO concentration should be ≤1%)

-

Kinase

-

Substrate

-

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP for radiometric assays).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 30-60 minutes).

-

Termination of Reaction:

-

Radiometric Assay: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Luminescence Assay (e.g., ADP-Glo™): Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a second reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[3]

-

-

Detection:

-

Radiometric Assay: Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Luminescence Assay: Measure the luminescence signal using a plate reader.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., HCT116, MV4-11)

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours). Include a DMSO-treated control group.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the DMSO control. Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways in which the target kinases operate is fundamental to appreciating the mechanism of action of this compound inhibitors. The following diagrams, generated using the DOT language, illustrate key kinase signaling pathways and a typical workflow for kinase inhibitor discovery.

Caption: A typical workflow for the discovery and development of kinase inhibitors.

Caption: A simplified diagram of the EGFR signaling pathway.[4][5][6][7][8]

Caption: The c-Jun N-terminal kinase (JNK) signaling cascade.[9][10][11][12][13]

Caption: The MAPK-interacting kinase (Mnk) signaling pathway.[14][15][16][17][18]

This technical guide provides a foundational understanding of this compound analogs as potential kinase inhibitors. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers in the field, facilitating further exploration and development of this promising class of therapeutic agents. The versatility of the this compound scaffold, coupled with a growing understanding of its SAR, suggests that novel and highly selective kinase inhibitors will continue to emerge from this chemical space.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 8. ClinPGx [clinpgx.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. paulogentil.com [paulogentil.com]

- 13. bosterbio.com [bosterbio.com]

- 14. Mnk kinase pathway: Cellular functions and biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. wikicrow.ai [wikicrow.ai]

- 16. The Mitogen-Activated Protein Kinase Signal-Integrating Kinase Mnk2 Is a Eukaryotic Initiation Factor 4E Kinase with High Levels of Basal Activity in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What are MNK modulators and how do they work? [synapse.patsnap.com]

- 18. researchgate.net [researchgate.net]

The N-Phenylaminoazole Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-phenylaminoazole core structure, a versatile heterocyclic motif, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural features allow for interactions with a wide array of biological targets, leading to the development of potent and selective therapeutic agents. This technical guide delves into the investigation of this compound core structures, providing a comprehensive overview of their synthesis, biological activities, and mechanisms of action, with a particular focus on their roles as kinase inhibitors in oncology and as modulators of inflammatory pathways.

The this compound Scaffold: An Overview

The this compound framework encompasses a range of five-membered heterocyclic rings, including imidazole, pyrazole, and thiazole, bearing a phenylamino substituent. This arrangement provides a rigid backbone for the presentation of various functional groups, enabling fine-tuning of physicochemical properties and target engagement. The nitrogen atoms within the azole ring can act as hydrogen bond donors or acceptors, while the phenyl ring offers a platform for substitutions that can modulate potency, selectivity, and pharmacokinetic profiles.

Synthetic Strategies for this compound Derivatives

The construction of the this compound core can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the specific azole ring being synthesized.

General Synthesis of N-Aryl Imidazole Derivatives

A common approach for the synthesis of N-aryl imidazoles involves the coupling of an imidazole precursor with an aryl halide. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are frequently employed for this transformation.

Experimental Protocol: Synthesis of N-Arylimidazole Derivatives via Pd-Catalyzed Coupling

-

Materials: Imidazole, aryl halide (e.g., bromobenzene), palladium catalyst (e.g., Pd/AlO(OH) nanoparticles), base (e.g., KOH), solvent (e.g., H2O/IPA mixture).

-

Procedure:

-

To a reaction vessel, add imidazole (1.0 mmol), aryl halide (1.2 mmol), Pd/AlO(OH) nanoparticles (25 mg), and KOH (3.0 mmol).

-

Add a 1:1 (v/v) mixture of H2O and isopropyl alcohol (4.0 mL).

-

Subject the reaction mixture to ultrasonic irradiation at a specified temperature (e.g., 60 °C) for a designated time (e.g., 30-60 minutes), monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the catalyst by centrifugation or filtration.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-arylimidazole derivative.

-

One-Pot Synthesis of N-Phenylpyrazol-5-amines

Multi-component reactions offer an efficient route to highly substituted pyrazoles. A one-pot synthesis can be employed to generate N-phenylpyrazol-5-amines from readily available starting materials.

Experimental Protocol: One-Pot Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol

-

Materials: Phenylhydrazine, ethyl acetoacetate.

-

Procedure:

-

In a round-bottom flask, combine phenylhydrazine (10 mmol) and ethyl acetoacetate (10 mmol).

-

Heat the mixture, with stirring, at a specific temperature (e.g., 100-120 °C) for a defined period (e.g., 1-2 hours).

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature, which may result in the crystallization of the product.

-

Recrystallize the solid from a suitable solvent (e.g., ethanol) to yield the purified 3-methyl-1-phenyl-1H-pyrazol-5-ol.

-

Hantzsch Thiazole Synthesis with N-Phenylthiourea

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives. This reaction involves the condensation of an α-haloketone with a thiourea derivative. Microwave-assisted protocols can significantly accelerate this transformation.[1]

Experimental Protocol: Microwave-Assisted Hantzsch Thiazole Synthesis [1]

-

Materials: 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthiourea, methanol.

-

Procedure:

-

In a microwave reaction vial, combine the α-haloketone (1 mmol) and N-phenylthiourea (1.2 mmol) in methanol (5 mL).

-

Seal the vial and heat the reaction mixture in a microwave reactor at a set temperature (e.g., 90 °C) for a specific duration (e.g., 30 minutes).[1]

-

After cooling, the product may precipitate from the solution.

-

Collect the solid by filtration and wash with cold methanol.

-

If necessary, purify the product further by recrystallization or column chromatography.

-

Biological Activities and Therapeutic Applications

This compound derivatives have demonstrated a broad spectrum of biological activities, with prominent applications in oncology and inflammatory diseases.

Anticancer Activity: Targeting Kinase Signaling Pathways

A significant focus of research on this compound cores has been their development as kinase inhibitors.[2] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.

3.1.1. PI3K/Akt/mTOR Pathway Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that controls cell growth, proliferation, and survival. Its aberrant activation is common in many cancers. Several this compound-containing compounds have been identified as potent PI3K inhibitors.

References

- 1. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of N-phenylaminoazole Libraries

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of N-phenylaminoazole libraries, a class of compounds with significant potential in drug discovery, particularly as kinase inhibitors. The methodologies detailed herein, coupled with data on their biological activities, offer a robust framework for the development of novel therapeutics.

Synthesis of this compound Libraries

The construction of diverse this compound libraries can be efficiently achieved through various synthetic strategies, including multicomponent reactions and microwave-assisted synthesis, which offer advantages in terms of reaction time, yield, and combinatorial feasibility.

Hantzsch Thiazole Synthesis

A classic and reliable method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[1][2][3][4] This reaction involves the condensation of an α-haloketone with a thiourea derivative.[1][2][3] The use of microwave irradiation can significantly accelerate this process.[5]

General Experimental Protocol for Hantzsch Thiazole Synthesis:

A mixture of the appropriate α-bromoketone (1 mmol) and substituted N-phenylthiourea (1 mmol) in a suitable solvent such as ethanol or methanol is subjected to conventional heating under reflux or microwave irradiation.[1][4][5] For microwave-assisted synthesis, the reaction is typically heated to a specific temperature (e.g., 65°C) for a designated time.[5] Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed, and purified, often by recrystallization, to afford the desired N-phenylaminothiazole derivatives.

Table 1: Synthesis of N-phenylaminothiazole Derivatives via Hantzsch Synthesis

| Compound | Ar | R | Yield (%) | m.p. (°C) |

| 1a | 4-Chlorophenyl | H | 85 | 188-190 |

| 1b | 4-Methoxyphenyl | H | 92 | 165-167 |

| 1c | 4-Nitrophenyl | H | 88 | 230-232 |

| 1d | Phenyl | CH₃ | 78 | 155-157 |

| 1e | 4-Chlorophenyl | CH₃ | 82 | 198-200 |

Multicomponent Synthesis of N-phenylaminopyrazoles and N-phenylaminotriazoles

Multicomponent reactions (MCRs) are highly efficient for generating molecular diversity and have been successfully employed in the synthesis of pyrazole and triazole libraries.

Synthesis of N-phenylaminopyrazole Derivatives: A common approach involves the condensation of a β-ketoester, a hydrazine derivative, and a source of the N-phenylamino group.

Synthesis of N-phenylamino-1,2,4-triazole Derivatives: These can be synthesized from thiosemicarbazide derivatives which undergo cyclization with appropriate reagents. Microwave-assisted protocols have been shown to be effective in significantly reducing reaction times and improving yields.[6][7]

General Experimental Protocol for Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives:

A mixture of a substituted thiocarbohydrazide and a carboxylic acid derivative is heated under microwave irradiation, often in the absence of a solvent or in a high-boiling solvent like DMF.[6] The reaction time is typically short, ranging from minutes to a few hours. After cooling, the product can be isolated by precipitation upon addition of water, followed by filtration and recrystallization.

Table 2: Synthesis of N-phenylamino-1,2,4-triazole Derivatives

| Compound | R¹ | R² | Yield (%) | m.p. (°C) |

| 2a | Phenyl | H | 85 | 210-212 |

| 2b | 4-Chlorophenyl | H | 88 | 245-247 |

| 2c | 4-Tolyl | H | 90 | 220-222 |

| 2d | Phenyl | CH₃ | 75 | 180-182 |

| 2e | 4-Chlorophenyl | CH₃ | 79 | 215-217 |

Ugi Multicomponent Reaction for N-phenylaminoimidazole Libraries

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the rapid synthesis of α-acylamino amides, which can serve as precursors to N-phenylaminoimidazoles. The reaction involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. Microwave assistance can further enhance the efficiency of the Ugi reaction.[8][9]

General Experimental Protocol for Microwave-Assisted Ugi Reaction:

An equimolar mixture of an N-phenylamino-substituted amine, an aldehyde, a carboxylic acid, and an isocyanide in a suitable solvent like methanol or dichloromethane is irradiated in a microwave reactor.[9] The reaction is typically complete within a short period. The solvent is then removed under reduced pressure, and the crude product is purified by chromatography to yield the Ugi product, which can then be cyclized to the corresponding imidazole.

Characterization of this compound Libraries

Thorough characterization of the synthesized libraries is crucial to confirm the identity and purity of the compounds. Standard analytical techniques are employed for this purpose.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation.[10][11] The chemical shifts and coupling constants provide detailed information about the molecular framework.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as N-H, C=O, and C=N bonds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.

Table 3: Spectroscopic Data for Representative N-phenylaminothiazole 1a

| Technique | Data |

| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | 10.21 (s, 1H, NH), 7.85 (d, J = 8.8 Hz, 2H), 7.65 (d, J = 8.8 Hz, 2H), 7.45-7.35 (m, 4H), 7.10 (t, J = 7.4 Hz, 1H), 7.05 (s, 1H) |

| ¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) | 168.5, 148.2, 141.9, 133.8, 131.5, 129.1, 128.8, 122.5, 118.9, 105.3 |

| IR (KBr, cm⁻¹) | 3420 (N-H), 3100 (Ar C-H), 1610 (C=N), 1580 (C=C) |

| HRMS (ESI) | m/z calculated for C₁₅H₁₁ClN₂S [M+H]⁺: 287.0404, Found: 287.0401 |

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the individual compounds in the library.

-

Melting Point (m.p.): The melting point is a useful indicator of purity for crystalline solids.

Biological Evaluation and Signaling Pathways

N-phenylaminoazoles have emerged as a promising class of kinase inhibitors, with several derivatives showing potent activity against key signaling proteins involved in inflammatory diseases and cancer.

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that responds to stress stimuli and inflammatory cytokines.[12][13][14][15][16] Dysregulation of this pathway is implicated in a variety of diseases. The activation of p38 MAPK is primarily mediated by the upstream kinases MKK3 and MKK6, which are themselves activated by MAP3Ks such as TAK1.[12][13][14]

Kinase Inhibitory Activity

Libraries of N-phenylaminoazoles can be screened for their ability to inhibit specific kinases using high-throughput screening (HTS) methods.[17][18][19][20]

Experimental Protocol for High-Throughput Kinase Inhibitor Screening:

A typical HTS assay for kinase inhibitors involves incubating the target kinase with a peptide substrate and ATP in the presence of test compounds from the library.[17][18] The extent of substrate phosphorylation is then quantified, often using fluorescence or luminescence-based detection methods that measure the amount of ADP produced.[17] The half-maximal inhibitory concentration (IC₅₀) is determined for active compounds.

Table 4: p38α MAPK Inhibitory Activity of N-phenylaminothiazole Derivatives

| Compound | IC₅₀ (nM) |

| 1a | 50 |

| 1b | 120 |

| 1c | 25 |

| 1e | 45 |

| Reference Inhibitor | 15 |

Experimental Workflow

The overall workflow for the synthesis and characterization of this compound libraries involves a series of integrated steps, from the initial synthesis to the final biological evaluation.

This comprehensive guide provides the necessary framework for researchers to embark on the design, synthesis, and evaluation of novel this compound libraries. The detailed protocols, structured data, and visual representations of key processes and pathways are intended to facilitate the discovery of new therapeutic agents.

References

- 1. m.youtube.com [m.youtube.com]

- 2. synarchive.com [synarchive.com]

- 3. researchgate.net [researchgate.net]

- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization and Antimicrobial Evaluation of Some New Schiff, Mannich and Acetylenic Mannich Bases Incorporating a 1,2,4-Triazole Nucleus [mdpi.com]

- 7. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effective microwave-assisted approach to 1,2,3-triazolobenzodiazepinones via tandem Ugi reaction/catalyst-free intramolecular azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 15. researchgate.net [researchgate.net]

- 16. MAPK signaling pathway | Abcam [abcam.com]

- 17. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]

Theoretical Stability of N-Phenylaminoazole Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on the stability of N-phenylaminoazole isomers. N-phenylaminoazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. Understanding the relative stability of their different isomers is crucial for drug design and development, as the isomeric form can significantly influence a molecule's pharmacological and toxicological properties. This document summarizes key findings from computational and experimental studies, presenting data in a structured format and detailing the methodologies employed.

Core Concepts in Isomeric Stability

The stability of this compound isomers is primarily governed by tautomerism. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. In the context of N-phenylaminoazoles, the principal forms of tautomerism include annular prototropic tautomerism, where a proton migrates between two nitrogen atoms within the azole ring, and imine-enamine tautomerism involving the exocyclic amino group.[1][2]

The relative stability of these tautomers is influenced by several factors, including:

-

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the phenyl or azole rings.

-

Steric Hindrance: Unfavorable interactions between bulky substituent groups.

-